Antifungal Activity: Nopol-Derivative 3h Exhibits EC50 Comparable to Commercial Fungicides
A series of nopol-based hydrazide derivatives were synthesized and evaluated against seven phytopathogenic fungi. Compound 3h displayed in vitro activity against Gibberella zeae with an EC50 of 1.09 mg/L, which is comparable to the commercial fungicides bixafen (EC50 = 1.21 mg/L) and carbendazim (EC50 = 0.89 mg/L) [1]. Additionally, compound 3h exhibited potent laccase inhibitory activity with an IC50 of 4.93 µM, significantly outperforming the positive control cysteine (IC50 = 35.50 µM) [1].
| Evidence Dimension | Antifungal efficacy (EC50) and enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | EC50 = 1.09 mg/L (G. zeae); IC50 = 4.93 µM (laccase) |
| Comparator Or Baseline | Bixafen: EC50 = 1.21 mg/L; Carbendazim: EC50 = 0.89 mg/L; Cysteine: IC50 = 35.50 µM |
| Quantified Difference | Compound 3h EC50 is 10% lower than bixafen and 22% higher than carbendazim; IC50 is 86% lower than cysteine |
| Conditions | In vitro mycelial growth inhibition assay; laccase enzyme inhibition assay |
Why This Matters
This data demonstrates that nopol derivatives can achieve fungicidal potency on par with established commercial standards, supporting procurement for agricultural R&D seeking novel, bio-based antifungal leads with a distinct mode of action (laccase inhibition).
- [1] Sun, X., Yang, Z. H., Jin, D., Qiu, Y., & Gu, W. (2023). Design, synthesis and antifungal evaluation of novel nopol derivatives as potent laccase inhibitors. Pest Management Science, 79(7), 2469-2481. View Source
